molecular formula C20H23NO6 B11505015 6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11505015
M. Wt: 373.4 g/mol
InChI Key: UMMYKXMYIDPALF-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3,4,5-trimethoxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol or xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its combination of multiple methoxy groups and the dihydroquinoline core. This structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C20H23NO6/c1-23-15-8-13-12(9-19(22)21-14(13)10-16(15)24-2)11-6-17(25-3)20(27-5)18(7-11)26-4/h6-8,10,12H,9H2,1-5H3,(H,21,22)

InChI Key

UMMYKXMYIDPALF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=CC(=C(C=C23)OC)OC

Origin of Product

United States

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